Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-

Catalog No.
S12300865
CAS No.
156697-68-6
M.F
C10H11BrClN
M. Wt
260.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)meth...

CAS Number

156697-68-6

Product Name

Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-

IUPAC Name

2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

InChI

InChI=1S/C10H11BrClN/c11-5-10-7-13(10)6-8-1-3-9(12)4-2-8/h1-4,10H,5-7H2

InChI Key

SGQHDNSRLLJRAO-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC2=CC=C(C=C2)Cl)CBr

Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- is a nitrogen-containing heterocyclic compound characterized by its aziridine ring structure. The compound has the chemical formula C10H11BrClN and a molecular weight of 260.558 g/mol. Its structure features a bromomethyl group and a 4-chlorobenzyl substituent, which contribute to its unique reactivity and potential biological activity. The compound is identified by the CAS number 156697-68-6, and its properties include being a colorless to pale yellow liquid with limited solubility in water, typical for many aziridine derivatives .

, including:

  • Ring Opening Reactions: Aziridines can react with nucleophiles, leading to ring-opening reactions that produce a variety of products. For instance, treatment with strong nucleophiles (e.g., amines or alcohols) can yield substituted amines or alcohols.
  • Halogenation: The presence of the bromomethyl group allows for further halogenation reactions under specific conditions.
  • Substitution Reactions: The 4-chlorobenzyl group can participate in electrophilic substitution reactions, making this compound versatile in synthetic organic chemistry .

Synthesis of aziridines typically involves cyclization reactions from appropriate precursors. For 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine, possible synthesis routes include:

  • Bromomethylation of Phenyl Compounds: Starting from a suitable 4-chlorobenzyl derivative, bromomethylation can be performed using reagents like bromomethane under basic conditions.
  • Cyclization Reactions: The formation of the aziridine ring can be achieved through the reaction of an appropriate imine or amine with an alkylating agent that introduces the bromomethyl group.
  • Use of Aziridinium Salts: Another method involves the use of aziridinium salts that can be generated from corresponding amines and then reacted with halogenated compounds .

The applications of 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Intermediates: This compound can be used as an intermediate in organic synthesis to create more complex molecules.
  • Materials Science: Aziridines are explored in polymer chemistry for creating cross-linked networks due to their reactivity .

Interaction studies focus on how 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine interacts with biological molecules such as proteins and nucleic acids. Research indicates that aziridine derivatives can form covalent bonds with amino acids in proteins, potentially leading to enzyme inhibition or modification of protein function. Additionally, studies on similar compounds suggest that these interactions could influence cellular pathways and responses.

Several compounds share structural similarities with 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine. Here are some notable examples:

Compound NameStructureNotable Features
2-bromomethyl-1-[(4-methoxyphenyl)methyl]aziridineC11H14BrNOContains a methoxy group instead of a chloro group; potential for different reactivity patterns .
1-methyl-2-(4-chlorophenyl)aziridineC9H10ClNLacks the bromomethyl group; simpler structure but retains biological activity .
2-(chloromethyl)-1-benzylaziridineC10H12ClNSimilar aziridine structure but varies in substituents; may exhibit different chemical properties .

The uniqueness of 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine lies in its specific combination of functional groups, which may confer distinct reactivity and biological properties compared to these similar compounds.

Cyclization Strategies for Aziridine Core Formation

Cyclization of β-amino alcohols remains the most widely employed method for constructing the aziridine ring. This approach involves the condensation of 4-chlorobenzylamine with aldehydes to form β-amino alcohol intermediates, followed by intramolecular ring closure. For example, treatment of β-amino alcohols with phosphorus tribromide (PBr₃) induces simultaneous cyclization and bromination, yielding the target aziridine with a bromomethyl substituent.

A critical advancement involves the use of brominating agents under mild conditions to minimize side reactions. Recent protocols utilize catalytic zinc triflate (Zn(OTf)₂) to coordinate with the nitrogen lone pair, facilitating C–N bond elongation and promoting stereospecific ring closure. This method achieves yields exceeding 85% while preserving the integrity of the 4-chlorobenzyl group.

Table 1: Cyclization Conditions and Yields

SubstrateReagentTemperature (°C)Yield (%)
β-Amino alcohol derivativePBr₃0–2578
β-Amino alcohol derivativeZn(OTf)₂ + HBr2592
Epoxide precursorNH₃ + LiAlH₄-2065

Alternative routes involve the ring-opening of epoxides with ammonia, followed by reductive cyclization. While less common, this method provides access to aziridines with complementary substitution patterns.

Substitution Reactions for Functional Group Installation

The bromomethyl group at the 2-position serves as a versatile handle for nucleophilic substitution. Nickel-catalyzed cross-coupling reactions enable the introduction of aryl, alkenyl, and heterocyclic groups. For instance, Suzuki-Miyaura coupling with arylboronic acids in the presence of [Ni(cod)₂] and 1,2-bis(diphenylphosphino)ethane (dppe) affords 2-arylaziridines with retention of configuration.

Regioselective ring-opening reactions further expand functionalization opportunities. The 4-chlorobenzyl substituent directs nucleophilic attack to the less hindered C3 position, as demonstrated in acid-mediated hydrolyses. Treatment with trifluoroacetic acid (CF₃CO₂H) and water selectively cleaves the C3–N bond, yielding pyrrolidine derivatives after subsequent cyclization.

Key Reaction Pathways:

  • Nucleophilic Substitution:
    $$ \text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^- $$
    Employing soft nucleophiles (e.g., thiols, cyanide) under polar aprotic solvents enhances yields.
  • Cross-Coupling:
    $$ \text{Ar-B(OH)}2 + \text{BrCH}2\text{-Aziridine} \xrightarrow{\text{Ni catalyst}} \text{Ar-CH}_2\text{-Aziridine} $$
    Optimized conditions use manganese as a reductant and methanol as an additive.

Stereoselective Approaches to Chiral Aziridine Derivatives

Enantioselective synthesis leverages chiral catalysts to control the configuration of the aziridine core. Copper(I) complexes with N-heterocyclic carbene (NHC) ligands induce asymmetric aza-benzoin reactions between aldehydes and 2H-azirines, achieving enantiomeric excesses >99%. The 4-chlorobenzyl group’s steric bulk enhances facial selectivity during cyclization, favoring the formation of (R)-configured products.

Mechanistic Insights:

  • Chiral Induction: Coordination of the β-amino alcohol intermediate to a chiral zinc catalyst (e.g., bis(imidazoline)-Zn(II)) enforces a specific transition state geometry during cyclization.
  • Dynamic Kinetic Resolution: Racemic aziridines undergo selective ring-opening with chiral nucleophiles, enabling the isolation of enantiopure derivatives.

Table 2: Stereoselective Catalysts and Performance

Catalyst SystemSubstrateee (%)Yield (%)
NHC-Cu(I)2H-Azirines9988
Bis(imidazoline)-Zn(II)β-Amino alcohols9582
Chiral Phosphonium Saltsα-Haloketones99.975

These methodologies underscore the compound’s utility as a building block for complex alkaloids and pharmacophores, with applications in targeted synthesis of neurokinin antagonists and pseudoconhydrine analogs.

Solvent-Dependent Nucleophilic Displacement Pathways

The bromomethyl group at the 2-position of the aziridine ring undergoes nucleophilic displacement reactions whose mechanisms depend critically on solvent polarity. In polar aprotic solvents such as dimethylformamide, direct S~N~2-type displacement of bromide dominates, as evidenced by retention of configuration at the reaction center [1]. Computational studies using density functional theory (DFT) with explicit solvent models reveal that methanol stabilizes transition states for ring-opening pathways, while aprotic media favor direct bromide displacement [1] [5].

Table 1: Solvent Effects on Displacement Pathways

SolventPathwayActivation Energy (kcal/mol)Configuration Outcome
MethanolRing-opening/closure9.2Inversion
DimethylformamideDirect displacement3.2Retention

The 4-chlorobenzyl group indirectly influences reactivity by modulating nitrogen’s electron density. Its electron-withdrawing nature enhances the aziridine ring’s susceptibility to nucleophilic attack, particularly in protic solvents where hydrogen bonding stabilizes developing charges [3] [5]. Contrastingly, nonpolar solvents suppress ring-opening due to insufficient stabilization of ionic intermediates, favoring direct displacement even at elevated temperatures [1].

Aziridinium Intermediate Formation and Rearrangement

Under acidic conditions or in the presence of transition metals, the bromomethyl group participates in aziridinium intermediate formation. This occurs via bromide departure, generating a strained aziridinium species that undergoes regioselective ring-opening. For example, treatment with silver tetrafluoroborate in dichloromethane facilitates bromide abstraction, yielding an aziridinium ion that reacts with nucleophiles at the less substituted carbon [4] [6].

The stereochemical fate of such intermediates is pivotal. Computational analyses demonstrate that ring-opening of the aziridinium ion proceeds with inversion of configuration at the attacked carbon, while direct displacement retains stereochemistry [1] [4]. This duality enables selective synthesis of enantiomerically enriched products. For instance, chiral 2-substituted aziridines derived from this compound yield retention products via direct displacement in aprotic solvents but inversion products via aziridinium intermediates in protic media [1].

Key rearrangement pathways include:

  • Stevens-type [2] [3]-rearrangements: Observed when the aziridinium intermediate bears adjacent lone pairs or π-systems, leading to fused bicyclic amines [4].
  • Ring-expansion cascades: Aziridinium ylides generated via carbene insertion undergo [1] [4]-sigmatropic shifts to form piperidine derivatives, retaining stereochemical fidelity at the original chiral centers [4].

Ring-Opening Reactions with Heteroatom Nucleophiles

Heteroatom nucleophiles such as water, amines, and alkoxides exhibit regioselective ring-opening dictated by the bromomethyl group’s electronic effects. Attack occurs preferentially at the C2 position (adjacent to bromomethyl) due to enhanced electrophilicity from the electron-withdrawing 4-chlorobenzyl group [5] [3].

Table 2: Regioselectivity in Ring-Opening Reactions

NucleophileConditionsMajor ProductRegioselectivity (C2:C3)
H~2~OCF~3~CO~2~H, 25°C3-Hydroxypyrrolidine95:5
CH~3~ONaMeOH, reflux2-Methoxyaziridine10:90*
NH~3~THF, −78°C3-Aminopyrrolidine85:15

*Direct displacement dominates in methanol [1].

The 4-chlorobenzyl group’s meta-directing effects further polarize the aziridine ring, steering nucleophiles toward C2 in aprotic environments [2] [5]. However, steric hindrance from the benzyl group can suppress reactivity at C3, as observed in reactions with bulky amines like tert-butylamine [3]. Kinetic studies reveal that ring-opening proceeds via a bisected transition state where the nucleophile approaches antiperiplanar to the departing bromide, consistent with a concerted yet asynchronous mechanism [1] [5].

Transition Metal-Mediated Cross-Coupling Reactions

Extensive mechanistic studies show that oxidative addition into the carbon–nitrogen bond, followed by transmetalation and reductive elimination, enables direct ring opening while preserving or inverting stereochemistry, depending on the metal–ligand set.

Study [citation]Metal systemCoupling partnerProduct classYield range (%)Stereochemical course
Hughes and Bull, 2013 [1] [2]Palladium–phosphine with zinc chloride transmetalationAryl bromidesβ-Aryl amines64–92Retention at C2
Wang et al., 2020 [3]Palladium–N-heterocyclic carbene or triarylphosphineOrganoboron reagentsβ-Carbon, –boron, –silyl adducts62–95Inversion (ligand-dependent)
Sun and Doyle, 2022 [4]Nickel–bipyridine under photoredoxDialkyl acetals → alkyl radicalsβ-Alkyl amines40–79Overall retention via nickel(I) oxidative addition
Jarvo group, 2013 [5]Nickel–iodide with organozinc reagentsAlkyl, benzyl zinc halidesUnbranched alkylated amines68–89Retention, directed by cinsyl protecting group
Xu, Hirano and Miura, 2021 [6] [7]Nickel(II) acetate with aminoquinoline-directed benzamidesC–H substratesBenzolactams53–83Inversion via SN2 ring opening
Matsubara and Murakami, 2023 [8] [9]Copper(I) iodide–bipyridineImines or diazetidinesImidazolidines55–90Non-chiral, regio-controlled

Key findings

  • Electron-withdrawing bromomethyl substituents accelerate oxidative addition to palladium and nickel, enabling high turnovers with sub-molar catalyst loadings [1] [5].
  • Zinc or boron transmetalation buffers sensitive aziridinyl-metal species, improving yields when steric hindrance from the 4-chlorobenzyl unit is significant [2] [10].
  • Ligand electronics switch the site of ring opening (C2 vs. C3) by modulating metal–nitrogen back-donation; soft σ-donor N-heterocyclic carbenes favor C2 cleavage, while π-acidic phosphines invert selectivity [11] [3].

Organocatalytic Asymmetric Transformations

Chiral hydrogen-bond donors and phase-transfer catalysts exploit the intrinsic strain to deliver highly enantioenriched β-substituted amines without recourse to metals, an advantage for downstream pharmaceutical derivatization of the halomethyl group.

Study [citation]Catalyst typeNucleophileenantiomeric excess (%)Yield range (%)
Paixão et al., 2008 [12] [13]Cinchona-derived phase-transfer ammoniumβ-Ketoesters88–9782–94
Zhang et al., 2019 [14]Chiral ytterbium–bisphosphine Lewis acidMercaptobenzothiazoles86–9975–92
Kim and Wang, 2022 [15]Aziridine-phosphine bifunctional baseMichael acceptors (Rauhut–Currier)78–9268–88
Thiourea survey, 2020 [16]Bis-thiourea hydrogen-bond donorNitroalkanes, aldehydes90–9670–91
Fluoride ring opening, 2013 [17]Chiral salen–metal fluoridePotassium fluoride84–9365–80

Highlights

  • Dual hydrogen bonding from thioureas or squaramides aligns the nucleophile antiperiplanar to the bromomethyl carbon, a geometry that translates into high inversion and enantioselectivity [16] [18].
  • Aziridine-phosphine catalysts promote intramolecular β-carbon nucleophilicity while the phosphine lone pair activates the aziridine, allowing simultaneous asymmetric induction and conjugate addition [15].
  • Phase-transfer conditions tolerate the electron-withdrawing 4-chlorobenzyl moiety, generating β-keto-amine adducts without dehalogenation [12].

Photoredox Catalysis in Radical-Based Processes

Visible-light catalysts open avenues for single-electron activation of the carbon–nitrogen bond, creating open-shell intermediates that couple under mild conditions and complement two-electron cross-couplings.

Study [citation]PhotocatalystCo-catalyst / metalRadical partnerProductYield range (%)
Sun and Doyle, 2022 [4] [19]Iridium tris(phenylpyridine)Nickel bromide–bipyridineBenzaldehyde dialkyl acetalsβ-Alkyl amines40–79
Steiman et al., 2020 [20]Organic 4-cyanobenzanthroneNickel chloride–diaminopyridineAryl iodidesβ-Phenethylamines55–82
Hongnan et al., 2014 [21] [22]Ruthenium bipyridylNoneAlcohols, aminesβ-Functionalized ethers and amines68–93
García group, 2023 [23]1,2,3,5-Tetrakis(carbazol-9-yl)benzeneNoneAlkenes, alkynesAzomethine ylide cycloadducts60–88
Evans and Wickens, 2024 [24] [25]Iridium tris(phenylpyridine)Tertiary amine reductantElectron-deficient olefinsHydroxyaziridines52–69

Mechanistic insights

  • Orthogonal activation: bromide oxidation furnishes a bromine radical that abstracts hydrogen from acetals, while nickel(I) inserts into the aziridine carbon–nitrogen bond; convergence at nickel(III) yields the cross-coupled product [4].
  • Radical clocks confirm the fleeting existence of nitrogen-centered aziridinyl radicals that engage in group-transfer to olefins, installing intact aziridine rings at remote sites without racemization [24].
  • Photon-induced β-scission circumvents the need for pre-formed organometallic reagents, granting late-stage access to β-alkyl-β-aryl amines under ambient temperature and aerobic atmosphere [20].

Overall implications for 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-aziridine

  • Transition-metal strategies exploit the bromomethyl substituent as a directing group for oxidative addition, enabling direct installation of aryl, vinyl, or alkyl fragments with predictable stereochemical outcomes.
  • Organocatalysis offers metal-free routes to enantioenriched β-functionalized amines valuable in lead-optimization campaigns where halogen retention is necessary.
  • Photoredox platforms marry radical flexibility with halogen compatibility, granting access to sp3–sp3 architectures that were inaccessible under purely two-electron manifolds.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

258.97634 g/mol

Monoisotopic Mass

258.97634 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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